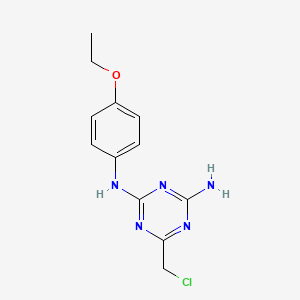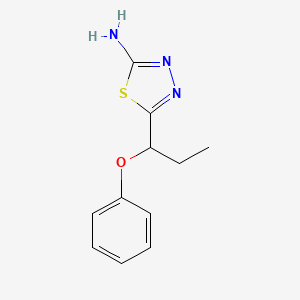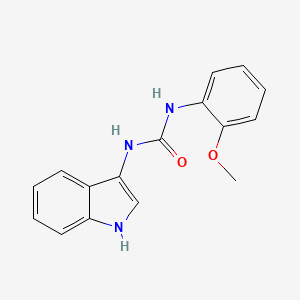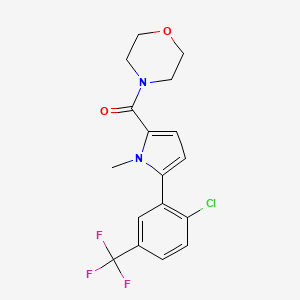
(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidinone derivatives are of significant interest in medicinal and organic chemistry due to their diverse biological activities and applications in drug design. The compound "(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one" is a part of this family, known for its potential pharmacological properties.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of aromatic aldehydes with mercaptoacetic acid, leading to a variety of substituted thiazolidinones. Specific methods for synthesizing these compounds may include the use of 1,3-dipolar cycloaddition reactions or electrophilic substitution reactions, depending on the desired substituents and the complexity of the molecule (Güiza et al., 2020).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in determining the crystal structure of thiazolidinone derivatives. These studies provide insights into the molecular geometry, bond lengths, angles, and dihedral angles, which are essential for understanding the compound's three-dimensional conformation and potential biological interactions (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone derivatives can participate in a variety of chemical reactions, including nucleophilic addition, cycloaddition, and substitution reactions. These reactions allow for the introduction of various functional groups, altering the molecule's chemical properties and biological activity. The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity and stability of these compounds (Buzun et al., 2021).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. X-ray crystallography provides detailed information about the crystal packing, hydrogen bonding patterns, and molecular interactions within the crystal lattice, which are crucial for understanding the compound's stability and solubility (Mohamed et al., 2016).
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a wide range of chemical properties, including acid-base behavior, reactivity towards nucleophiles and electrophiles, and the ability to form stable complexes with metals. These properties are essential for the compound's biological activity and its potential as a ligand in metal coordination complexes (Srivastava et al., 2001).
科学的研究の応用
Enantiomeric Separation and Stereochemistry
- Axially chiral derivatives of thiazolidine-4-ones, including those similar to the compound of interest, have been synthesized. These derivatives have been separated into enantiomers, and the barriers to racemization have been studied. Such studies contribute to understanding the stereochemical aspects of these compounds (Erol & Dogan, 2007).
Structural and Therapeutic Diversity
- Thiazolidin-4-ones are noted for their structural and therapeutic diversity, making them pharmacologically significant. Specifically, 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one has been synthesized and assessed for biological activity, highlighting the compound's potential in therapeutic applications (Doreswamy et al., 2007).
Antifungal and Physicochemical Properties
- A novel antifungal compound from the 1,3-thiazolidin-4-one class has been synthesized. Its solubility in various solvents and thermodynamic parameters have been determined, contributing to the understanding of its pharmacological properties (Volkova, Levshin, & Perlovich, 2020).
X-Ray Diffraction Data
- X-ray diffraction data for compounds related to (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one have been obtained, providing insights into their crystal structure and aiding in the understanding of their molecular characteristics (Güiza et al., 2020).
Synthesis and Biological Activity
- Various derivatives of 1,3-thiazolidin-4-one have been synthesized and tested for their antibacterial properties, demonstrating the compound's potential in antimicrobial applications (Sayyed et al., 2006).
Comprehensive Review of Biological Activities
- A comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones, which includes compounds similar to (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one, highlights their significance in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).
特性
IUPAC Name |
(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVCYOEOXODRZ-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)

![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)


![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)
![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2484429.png)
![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)
![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)
![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)